- Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans, European Journal of Organic Chemistry, 2007, (9), 1491-1509
Cas no 863870-92-2 (Benzofuran,4-bromo-2-phenyl-)
Benzofuran,4-bromo-2-phenyl- structure
Product Name:Benzofuran,4-bromo-2-phenyl-
Numéro CAS:863870-92-2
Le MF:C14H9BrO
Mégawatts:273.124663114548
CID:718531
PubChem ID:11277308
Update Time:2025-07-29
Benzofuran,4-bromo-2-phenyl- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzofuran,4-bromo-2-phenyl-
- 4-BROMO-2-PHENYLBENZOFURAN
- 4-Bromo-2-phenylbenzofuran (ACI)
- 4-bromo-2-phenyl-1-benzofuran
- AKOS027380973
- D72205
- CS-0097135
- DTXSID60460989
- CS-16414
- 863870-92-2
-
- Piscine à noyau: 1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H
- La clé Inchi: JFJOZPUPENSWRH-UHFFFAOYSA-N
- Sourire: BrC1C2=C(OC(C3C=CC=CC=3)=C2)C=CC=1
Propriétés calculées
- Qualité précise: 271.98368g/mol
- Masse isotopique unique: 271.98368g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 1
- Complexité: 237
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.7
- Surface topologique des pôles: 13.1Ų
Propriétés expérimentales
- Dense: 1.454
- Point d'ébullition: 375.6°C at 760 mmHg
- Point d'éclair: 181°C
- Indice de réfraction: 1.652
Benzofuran,4-bromo-2-phenyl- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1077426-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 100mg |
$395 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1077426-250mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 250mg |
$610 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1077426-1g |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 1g |
$1165 | 2022-10-23 | |
| Chemenu | CM411053-100mg |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 100mg |
$309 | 2023-02-17 | |
| Chemenu | CM411053-250mg |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 250mg |
$525 | 2023-02-17 | |
| Chemenu | CM411053-1g |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 1g |
$1050 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1337934-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 100mg |
$295 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1337934-250mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 250mg |
$495 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1337934-1g |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 1g |
$1080 | 2023-09-01 | |
| 1PlusChem | 1P004XU2-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | >98% | 100mg |
$105.00 | 2024-04-21 |
Benzofuran,4-bromo-2-phenyl- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Référence
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Méthode de production 3
Conditions de réaction
1.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Méthode de production 4
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Méthode de production 5
Conditions de réaction
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
3.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
3.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Référence
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Référence
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; 8 h, rt
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
4.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 8 h, rt
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
4.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Référence
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
4.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
4.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Méthode de production 9
Conditions de réaction
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ; rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ; rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Référence
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Méthode de production 10
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
3.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ; rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ; rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
3.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ; rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ; rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Méthode de production 11
Conditions de réaction
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
4.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ; rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
4.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ; rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Méthode de production 12
Conditions de réaction
1.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Méthode de production 13
Conditions de réaction
1.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Référence
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
1.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Référence
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Méthode de production 15
Conditions de réaction
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; 5 min, -78 °C → -65 °C; 90 min, -65 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
Référence
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions
,
Molecules,
2022,
27(2),
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Référence
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Méthode de production 17
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Méthode de production 18
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Référence
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Méthode de production 19
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
2.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
2.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Référence
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Méthode de production 20
Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Référence
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Méthode de production 21
Conditions de réaction
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Méthode de production 22
Conditions de réaction
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Méthode de production 23
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Référence
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Méthode de production 24
Conditions de réaction
1.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Méthode de production 25
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
2.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ; rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ; rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Méthode de production 26
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide , Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
5.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
5.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Méthode de production 27
Conditions de réaction
1.1 Reagents: Hydrogen iodide ; rt
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
5.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ; rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ; rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
5.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ; rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ; rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Méthode de production 28
Conditions de réaction
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Référence
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
Méthode de production 29
Conditions de réaction
1.1 Reagents: Hydrazine Solvents: Methanol , Chloroform ; 24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Référence
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
Benzofuran,4-bromo-2-phenyl- Raw materials
- Iodobenzene diacetate
- Iodobenzene
- Diethylcarbamyl chloride
- Ethanone, 1-phenyl-, O-(3-bromophenyl)oxime, (1E)-
- Chlorodiisopropylsilane
- (2,6-Dibromophenyl)methanol
- 2-Iodopyrimidine
- Benzene, 1,3-dibromo-2-(phenoxymethyl)-
- Phenol, 3-bromo-2-iodo-, 1-acetate
- O-(3-bromophenyl)hydroxylamine
- Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-
- 2,6-Dibromobenzoic acid
- 3-Bromophenyl Diethylcarbamate
- 2,6-Dibromobenzyl Bromide
- 2-[(2-bromophenyl)(diisopropyl)silyl]pyrimidine
- Carbamic acid,N,N-diethyl-, 3-bromo-2-iodophenyl ester
- Acetophenone
- Benzaldehyde
Benzofuran,4-bromo-2-phenyl- Preparation Products
Benzofuran,4-bromo-2-phenyl- Littérature connexe
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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